molecular formula C26H22Cl2FN3O3S B11073017 N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-[(4-fluorophenyl)sulfonyl]prolinamide

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-[(4-fluorophenyl)sulfonyl]prolinamide

Cat. No.: B11073017
M. Wt: 546.4 g/mol
InChI Key: WQIXOSRMTHSTOL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves the condensation of the appropriate starting materials under suitable conditions.
  • Chemical Reactions Analysis

      Reactivity: As an aromatic amide, it may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and the substituents involved.

  • Scientific Research Applications

      Chemistry: It could serve as a building block for designing new compounds due to its unique structure.

      Biology and Medicine: Research may explore its potential as a drug candidate, especially considering its aromatic amide scaffold.

      Industry: Its applications in industry remain speculative without further research.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is not readily available. Further studies are needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are scarce, compounds with aromatic amide moieties and similar substituents could be considered.

      Uniqueness: Its combination of chloro, cyano, and methyl groups makes it distinct.

    Remember that this compound’s research landscape may evolve over time, so staying up-to-date with the latest literature is essential

    Properties

    Molecular Formula

    C26H22Cl2FN3O3S

    Molecular Weight

    546.4 g/mol

    IUPAC Name

    N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide

    InChI

    InChI=1S/C26H22Cl2FN3O3S/c1-16-13-21(22(15-30)17-4-6-18(27)7-5-17)23(28)14-24(16)31-26(33)25-3-2-12-32(25)36(34,35)20-10-8-19(29)9-11-20/h4-11,13-14,22,25H,2-3,12H2,1H3,(H,31,33)

    InChI Key

    WQIXOSRMTHSTOL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F)Cl)C(C#N)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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